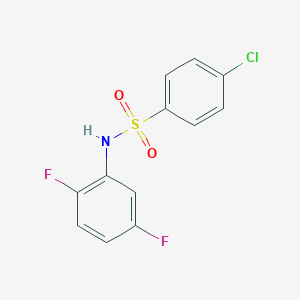

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group connected to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are frequently studied for their potential biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of different amines with sulfonyl chlorides or other related precursors. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinobenzenesulfonamide , or by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and UV-Vis, as well as by X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated using these techniques, revealing a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings . Theoretical investigations, including DFT calculations, are also employed to predict and analyze the molecular structure, as seen in the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including photooxidation. For example, irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene . These reactions are proposed to proceed through an N-peroxide intermediate to a nitro radical anion, which can be reduced or oxidized to the respective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of substituents such as chloro, fluoro, or methyl groups can significantly influence these properties. For instance, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives increased their metabolic stability . The crystal packing and hydrogen bonding patterns also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- This compound could be used in the synthesis of new pharmaceuticals . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . Many chemical techniques as well as new computational chemistry applications are used to study the utilization of drugs and their biological effects .

- The methods of application or experimental procedures would involve chemical synthesis, which could be complex and require specialized knowledge and equipment .

- The outcomes of such research could lead to the development of new drugs, although specific results would depend on the nature of the research .

-

Antibacterial and Antituberculosis Effects

- This compound has been used in the synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs . These compounds have been tested for their antibacterial and antituberculosis effects .

- The methods of application involve synthesizing the compounds and then testing them against various bacterial strains and Mycobacterium tuberculosis .

- The outcomes of these experiments showed that some of the compounds had promising antibacterial and antituberculosis effects .

-

Antioxidant Activity

- Some of the synthesized compounds showed antioxidant activity . This could make them useful in the treatment of diseases caused by oxidative stress .

- The methods of application involve testing the compounds for their ability to neutralize free radicals .

- The outcomes of these experiments showed that some of the compounds had promising antioxidant activity .

-

Cytotoxicity Against Cancer Cell Lines

- Some of the synthesized compounds were tested for their cytotoxicity against cancer cell lines .

- The methods of application involve testing the compounds against various cancer cell lines .

- The outcomes of these experiments showed that some of the compounds had promising cytotoxic effects against certain cancer cell lines .

Safety And Hazards

Propiedades

IUPAC Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVSMXIZNGAENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406548 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

CAS RN |

290331-05-4 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)